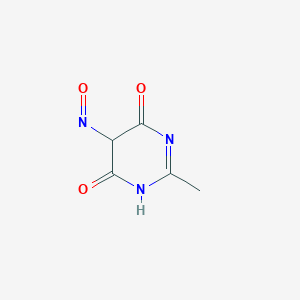
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione is a heterocyclic organic compound with the molecular formula C5H6N4O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitroso-1H-pyrimidine-4,6-dione typically involves the nitration of 2-methyluracil. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process involves the following steps:
Nitration: 2-methyluracil is treated with nitric acid at a low temperature to introduce the nitroso group at the 5-position.
Purification: The reaction mixture is then purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-methyl-5-nitro-1H-pyrimidine-4,6-dione.
Reduction: 2-methyl-5-amino-1H-pyrimidine-4,6-dione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitroso-1H-pyrimidine-4,6-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cAMP-phosphodiesterase, which plays a role in cellular signaling pathways. Additionally, it can modulate the activity of other proteins and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-hydroxy-2-methyl-5-nitrosopyrimidine
- 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
- 5-nitroso-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione
Uniqueness
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione is unique due to its specific substitution pattern and the presence of both nitroso and methyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
69228-29-1 |
|---|---|
Molecular Formula |
C5H5N3O3 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5N3O3/c1-2-6-4(9)3(8-11)5(10)7-2/h3H,1H3,(H,6,7,9,10) |
InChI Key |
TZPJXEYDNHNNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















